![molecular formula C17H29ClN4O B2767042 N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride CAS No. 2418691-55-9](/img/structure/B2767042.png)
N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C17H29ClN4O and its molecular weight is 340.9. The purity is usually 95%.
BenchChem offers high-quality N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antileishmanial Activity
Background: Leishmaniasis is a tropical disease caused by protozoan parasites of the genus Leishmania. It affects millions of people worldwide and can lead to severe health complications.
Application: EN300-26675187 has demonstrated potent antileishmanial activity. In vitro studies revealed that compound 13 (a derivative of EN300-26675187) displayed superior antipromastigote activity, significantly outperforming standard drugs like miltefosine and amphotericin B deoxycholate . This suggests that EN300-26675187 derivatives could be potential candidates for developing safe and effective antileishmanial agents.
Antimalarial Activity
Background: Malaria, caused by Plasmodium parasites, remains a global health challenge. Drug-resistant strains and suboptimal treatment outcomes necessitate the search for novel antimalarial agents.
Application: EN300-26675187 derivatives (compounds 14 and 15) have shown promising inhibition effects against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression, indicating its potential as an antimalarial agent . Further research could explore these derivatives for malaria treatment.
Boronic Acid Derivatives
Background: Boronic acids and their derivatives play a crucial role in medicinal chemistry, particularly in C–C bond formation reactions.
Application: EN300-26675187 is part of the organoboron derivatives family. These compounds are commonly used reagents for C–C bond formation, making them valuable in drug discovery and library synthesis . Researchers can explore EN300-26675187 derivatives for various applications in this field.
Indole Derivatives
Background: Indole derivatives exhibit diverse biological and clinical activities. They are of interest due to their pharmacological potential.
Application: While EN300-26675187 is not directly an indole derivative, its structural features may contribute to its pharmacological effects. Researchers could investigate its interactions with indole-related pathways .
RET Kinase Inhibition
Background: RET (rearranged during transfection) kinases are implicated in various cancers. Inhibiting RET activity is a therapeutic strategy.
Application: EN300-26675187 (also known as BLU-667) is a highly selective RET inhibitor. It effectively targets both wild-type RET and common RET oncogenic mutations, making it a potential candidate for treating RET-driven cancers . Further studies can explore its clinical applications.
Parallel Synthesis Building Blocks
Background: Organoboron derivatives are valuable in parallel synthesis for compound libraries.
Application: EN300-26675187 derivatives, with their smooth Suzuki–Miyaura C–C coupling reactions, could serve as building blocks for parallel synthesis. Their clean reactions and high yields make them suitable for library construction .
Mechanism of Action
Mode of Action
The mode of action of EN300-26675187 is not fully understood. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The presence of a pyrazole ring and a cyclohexane ring in its structure suggests that it may bind to its targets through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
The exact biochemical pathways affected by EN300-26675187 are currently unknown. Given the complexity of the compound, it is likely that it affects multiple pathways within the cell. These could include pathways involved in cell signaling, metabolism, or gene expression .
Pharmacokinetics
Its metabolism and excretion would likely involve the liver and kidneys, respectively .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of EN300-26675187. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the physiological environment within the body, including the presence of other drugs or diseases, can also impact the compound’s efficacy .
properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O.ClH/c18-17(9-4-1-5-10-17)13-19-16(22)14-7-2-3-8-15(14)21-12-6-11-20-21;/h6,11-12,14-15H,1-5,7-10,13,18H2,(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSYJXSPNZBVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2CCCCC2N3C=CC=N3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.